Technical Support Center: GSK2983559 Clinical Trial Termination

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Compound of Interest		
Compound Name:	RIP2 Kinase Inhibitor 3	
Cat. No.:	B12426005	Get Quote

This technical support guide provides information and answers frequently asked questions regarding the termination of the clinical trial for GSK2983559, a potent and orally active inhibitor of Receptor-Interacting Protein 2 (RIPK2) kinase.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the GSK2983559 clinical trial?

The Phase I clinical trial for GSK2983559 (NCT03358407) was terminated prematurely due to non-clinical toxicology findings that indicated reduced safety margins.[1][2][3] This decision was based on data from preclinical studies, which raised concerns about the potential for adverse effects in humans.

Q2: What was the stage of the clinical trial when it was terminated?

The trial was a Phase I, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK2983559 in healthy volunteers.[1][2][3] The study was terminated during Part A, and Part B was never initiated.[1]

Q3: What is the mechanism of action for GSK2983559?

GSK2983559 is a highly selective inhibitor of RIPK2 kinase.[4] RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[5][6] By inhibiting RIPK2, GSK2983559 was



intended to block pro-inflammatory signaling pathways, such as NF-kB and MAPK, making it a potential therapeutic for inflammatory conditions like inflammatory bowel disease (IBD).[5][6][7]

Q4: Was the termination due to adverse events observed in human participants?

The publicly available information states that the termination was due to non-clinical toxicology findings.[1][2] This suggests the safety concerns arose from animal studies rather than from adverse events observed in the 31 healthy participants who were enrolled in Part A of the trial. [1]

Q5: Is there any publicly available data from the GSK2983559 clinical trial?

Yes, limited data on participant enrollment for Part A of the trial is available.[1] However, no specific pharmacokinetic, pharmacodynamic, or safety data from the human subjects has been publicly released.

Data Presentation

Table 1: Participant Enrollment Summary for GSK2983559 Phase I Trial (NCT03358407) - Part A

Metric	Number of Participants
Screened	85
Enrolled	31
Screen Failures	54

Source: ClinicalTrials.gov[1]

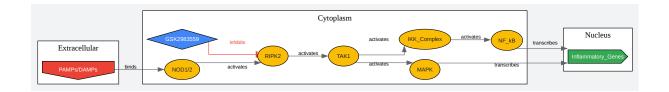
Experimental Protocols

While the complete study protocol is not publicly available, the terminated Phase I trial was a single-center, randomized, double-blind, placebo-controlled study.[2][3] The objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of both single and repeated oral doses of GSK2983559 in healthy participants.[2][3]

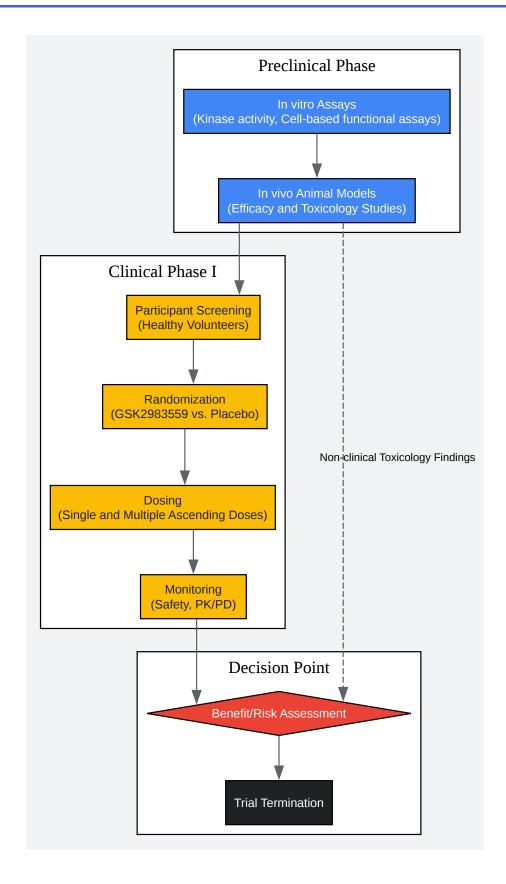


Visualizations Signaling Pathway









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